4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid
Overview
Description
4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid is a complex organic compound with the molecular formula C26H22O5. This compound is part of the chromen family, known for its diverse biological and pharmacological activities. The structure consists of a chromen core, which is a benzopyran fused with a benzene ring, and a benzoic acid moiety linked through an ether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl chloride derivatives in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The resulting intermediate is then reacted with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid involves its interaction with various molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate
- 3-Benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Acetic acid, [(3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, ethyl ester
Uniqueness
4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)methyl)benzoic acid is unique due to its specific combination of a chromen core and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
IUPAC Name |
4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-16-21-12-13-23(30-15-19-8-10-20(11-9-19)25(27)28)17(2)24(21)31-26(29)22(16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCRRCLOPCJDAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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